molecular formula C18H17BrN6O4 B12454029 N-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}-2-methoxy-N-methylacetamide

N-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}-2-methoxy-N-methylacetamide

Cat. No.: B12454029
M. Wt: 461.3 g/mol
InChI Key: HPHMGOVUYFOUSP-UHFFFAOYSA-N
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Description

N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the bromophenyl group can participate in various binding interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties

Properties

Molecular Formula

C18H17BrN6O4

Molecular Weight

461.3 g/mol

IUPAC Name

N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C18H17BrN6O4/c1-23(16(26)11-29-2)17(12-4-3-5-15(10-12)25(27)28)18-20-21-22-24(18)14-8-6-13(19)7-9-14/h3-10,17H,11H2,1-2H3

InChI Key

HPHMGOVUYFOUSP-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)COC

Origin of Product

United States

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